molecular formula C14H28O5Si B12099326 5-O-tert-Butyldimethylsilyl-2,3-O-isopropylidene-alpha,beta-D-ribofuranose

5-O-tert-Butyldimethylsilyl-2,3-O-isopropylidene-alpha,beta-D-ribofuranose

Cat. No.: B12099326
M. Wt: 304.45 g/mol
InChI Key: JJLRGSYXWAKGJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Comparison with Similar Compounds

Similar compounds to 5-O-tert-Butyldimethylsilyl-2,3-O-isopropylidene-alpha,beta-D-ribofuranose include:

The uniqueness of this compound lies in its specific protective groups and their arrangement, which provide distinct reactivity and stability profiles compared to other similar compounds .

Biological Activity

5-O-tert-Butyldimethylsilyl-2,3-O-isopropylidene-alpha,beta-D-ribofuranose (hereafter referred to as TBS-Ribofuranose) is a derivative of ribofuranose that has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including relevant research findings and case studies.

  • Molecular Formula : C14H28O5Si
  • Molecular Weight : 304.458 g/mol
  • CAS Number : 68703-51-5
  • Solubility : Soluble in dichloromethane and ethyl acetate .

Biological Applications

TBS-Ribofuranose serves primarily as a precursor in the synthesis of various biologically active compounds. Its derivatives have shown promising biological activities, including:

  • Antiviral Activity : Compounds derived from ribofuranose have been reported to exhibit antiviral properties, particularly against RNA viruses. For instance, ribofuranose analogues have been synthesized and evaluated for their ability to inhibit viral replication .
  • Analgesic and Anti-inflammatory Effects : Research indicates that certain derivatives of ribofuranose possess significant analgesic and anti-inflammatory activities. In a study, a derivative synthesized from TBS-Ribofuranose demonstrated a reduction in pain response in animal models, indicating its potential as a therapeutic agent for pain management .

Case Studies

  • Synthesis and Pharmacological Evaluation :
    In a study published in Pharmaceutical Biology, several derivatives of α-D-ribofuranose were synthesized from TBS-Ribofuranose. These derivatives were tested for analgesic and anti-inflammatory activities using standard assays:
    • Compound 2a (at 50 mg/kg) showed significant analgesic effects with a tail flicking reaction time of 2.52 ± 0.14 minutes after administration, compared to controls (P < 0.001).
    • In anti-inflammatory assays, compounds exhibited up to 87.6% inhibition of paw edema in carrageenan-induced models at doses of 100 mg/kg (P < 0.001) .
  • Antioxidant and Antimicrobial Activity :
    Although some derivatives displayed antioxidant properties in DPPH radical scavenging assays, their antimicrobial activity was less pronounced according to disk diffusion tests. This suggests that while TBS-Ribofuranose derivatives may not be strong antimicrobial agents, they still hold potential for other therapeutic applications .

Summary of Biological Activities

Activity Type Compound Tested Dosage Effect Observed Statistical Significance
AnalgesicCompound 2a50 mg/kgIncreased tail flicking reaction timeP < 0.001
Anti-inflammatoryCompound 4100 mg/kg87.6% inhibition of paw edemaP < 0.001
AntioxidantVariousVariousModerate DPPH scavenging activityNot significant
AntimicrobialVariousVariousLimited effectiveness in disk diffusionNot significant

Properties

IUPAC Name

6-[[tert-butyl(dimethyl)silyl]oxymethyl]-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28O5Si/c1-13(2,3)20(6,7)16-8-9-10-11(12(15)17-9)19-14(4,5)18-10/h9-12,15H,8H2,1-7H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJLRGSYXWAKGJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2C(OC(C2O1)O)CO[Si](C)(C)C(C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28O5Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.